4-(2-chloro-6-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione
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Overview
Description
4-(2-chloro-6-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-6-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(2-chloro-6-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups, while substitution reactions can introduce new substituents into the molecule .
Scientific Research Applications
4-(2-chloro-6-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione has been studied for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-chloro-6-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 6-Chloro-4-(2-fluorophenyl)quinazoline
- 6-Chloro-2-methyl-4-(2-fluorophenyl)quinazoline
- 6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)quinazoline 3-oxide .
Uniqueness
4-(2-chloro-6-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione is unique due to its specific structural features and the presence of both chlorine and fluorine atoms. These elements contribute to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C18H14ClFN2S |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione |
InChI |
InChI=1S/C18H14ClFN2S/c19-13-6-3-7-14(20)15(13)17-12-9-8-10-4-1-2-5-11(10)16(12)21-18(23)22-17/h1-7,17H,8-9H2,(H2,21,22,23) |
InChI Key |
OHFUGXXBNSPDOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)NC(=S)NC2C4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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